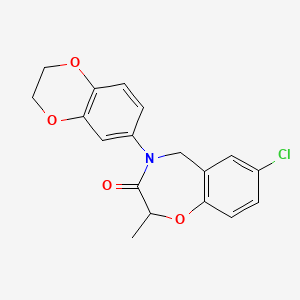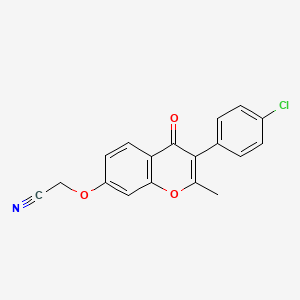![molecular formula C15H14BrNO2 B2620922 {4-[(4-Bromobenzyl)amino]phenyl}acetic acid CAS No. 656815-61-1](/img/structure/B2620922.png)
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromobenzyl)amino]phenylacetic acid (4-BBPA) is a synthetic organic compound that has recently been explored for its potential applications in medicinal chemistry, biochemistry, and physiology. It is a relatively new compound that has been studied in the laboratory setting and has been found to have a wide range of potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
Research has explored the synthesis of compounds for potential use as enzyme inhibitors. For instance, derivatives of phenylacetic acid have been synthesized to investigate their inhibition activities against enzymes such as cholinesterase and acetylcholinesterase. These compounds have shown promise in inhibiting these enzymes, which could have implications for treating conditions like Alzheimer's disease. One study synthesized a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, finding that 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited significant acetylcholinesterase-inhibition activity (Zhu et al., 2016).
Antibacterial and Antifungal Activities
The compound and its derivatives have also been studied for their potential antibacterial and antifungal properties. This is based on the premise that such compounds can interact with microbial enzymes or cell structures, leading to inhibition of microbial growth. Research has shown that derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, such as those synthesized from the reaction of phenylacetic acid derivatives with thiosemicarbazide, have exhibited significant activity against bacteria like Salmonella typhi, suggesting potential for developing new antimicrobial agents (Salama, 2020).
Antioxidant Properties
Some studies have focused on the antioxidant properties of derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, which can be important for protecting cells from oxidative damage. For instance, derivatives synthesized for their fluorescent properties also showed better antioxidant activity compared to their precursors, indicating their potential use in preventing oxidative stress-related damage (Khan, 2017).
Supercapacitor Applications
Research into the use of derivatives of phenylglycine, a similar compound, for enhancing the electrochemical properties of supercapacitors indicates the broader applicability of such compounds in energy storage technologies. The specific capacitance of these derivatives was found to be significantly higher than that of standard materials, suggesting potential use in developing more efficient energy storage devices (Kowsari et al., 2019).
Drug Design and Molecular Docking
The design and synthesis of novel compounds derived from 4-[(4-Bromobenzyl)amino]phenyl}acetic acid for potential pharmaceutical applications have been explored using molecular docking studies. These studies aim to understand how these compounds interact with biological targets at the molecular level, providing insights into their potential efficacy as drugs for various diseases. For example, new phenylsulfamoyl carboxylic acids were synthesized and evaluated for their antimicrobial and antioxidant activities, supported by molecular docking studies (Egbujor et al., 2019).
Propiedades
IUPAC Name |
2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMJJURDUVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)
![1-(2-fluorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2620843.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)

![3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B2620857.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2620860.png)

![N-methoxy-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620862.png)